molecular formula C16H18BrNO2S B12540448 N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 652155-21-0

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12540448
CAS No.: 652155-21-0
M. Wt: 368.3 g/mol
InChI Key: FERMUPCYOIHCGS-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry for the development of novel anti-infective agents. Sulfonamides represent a critical class of broad-spectrum synthetic antimicrobials that function primarily by inhibiting bacterial dihydropteroate synthetase, an enzyme essential for folate synthesis . This mechanism competitively antagonizes para-aminobenzoic acid (PABA), leading to the cessation of bacterial growth . The specific structure of this compound, incorporating a 4-bromophenyl group and a tolylsulfonamide moiety, is designed to enhance lipophilicity, which is a key strategy for improving penetration through bacterial cell membranes and increasing potency, particularly against Gram-positive pathogens . Beyond its core antibacterial application, this sulfonamide scaffold holds research value for exploring structure-activity relationships (SAR) in drug discovery. The bromine atom on the phenyl ring offers a potential site for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for high-throughput screening . Furthermore, sulfonamides are investigated for other pharmacological activities, including carbonic anhydrase inhibition, which opens avenues for research in areas like glaucoma and osteoporosis . This compound is provided exclusively for non-clinical investigations, including in vitro antimicrobial assays, enzyme inhibition studies, and as a building block for the synthesis of more complex bioactive molecules.

Properties

CAS No.

652155-21-0

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-3-16(13-6-8-14(17)9-7-13)18-21(19,20)15-10-4-12(2)5-11-15/h4-11,16,18H,3H2,1-2H3

InChI Key

FERMUPCYOIHCGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Key Experimental Parameters:

Parameter Condition 1 Condition 2 Condition 3
Solvent Dichloromethane (DCM) PEG-400 Dimethylformamide (DMF)
Base Triethylamine (TEA) Sodium carbonate (Na₂CO₃) Sodium hydride (NaH)
Temperature 0°C → Room Temperature Room Temperature 50°C
Reaction Time 2–4 hours 1 hour 6 hours
Yield 68–75% 44–82% 52–81%

Procedure (Condition 1):

  • Dissolve 1-(4-bromophenyl)propylamine (1.0 equiv) in anhydrous DCM.
  • Add TEA (2.0 equiv) as a base to scavenge HCl.
  • Slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir the mixture at room temperature until completion (monitored by TLC).
  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.
  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Critical Notes:

  • Excess sulfonyl chloride ensures complete amine conversion.
  • PEG-400 as a solvent enables easy separation and recyclability.
  • NaH in DMF is preferred for sterically hindered amines.

Alternative Pathways Using Sulfonate Esters

Patent literature describes the use of alkyl-4-bromophenylsulfonate esters as intermediates, reacting with amines under neutral or basic conditions. This method avoids handling corrosive sulfonyl chlorides.

Reaction Scheme:
$$
\text{Ethyl-4-bromobenzenesulfonate} + \text{1-Phenylpropylamine} \xrightarrow{\text{Toluene, Δ}} \text{this compound}
$$

Optimized Conditions:

  • Solvent: Toluene
  • Temperature: 80–100°C
  • Reaction Time: 6–10 hours
  • Yield: 70–86%

Advantages:

  • Eliminates HCl gas generation.
  • Compatible with acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A modified protocol using 2-aminopyridine and 4-methylbenzenesulfonyl chloride under microwave conditions achieved a 29% yield, though optimization is required for the target compound.

Procedure:

  • Mix amine and sulfonyl chloride in THF:H₂O (1:1).
  • Irradiate at 100°C for 15 minutes.
  • Extract with ethyl acetate and purify.

One-Pot Tandem Reactions

Recent advances involve tandem alkylation-sulfonamidation sequences. For example:

  • Step 1: Alkylation of 4-bromophenylacetonitrile with 1-bromopropane.
  • Step 2: In situ sulfonamidation with 4-methylbenzenesulfonyl chloride.

Conditions:

  • Catalyst: K₂CO₃
  • Solvent: Acetonitrile
  • Yield: 65–72%

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Classical (DCM/TEA) 68–75% High reproducibility Requires HCl scavenging
Sulfonate Esters 70–86% No gaseous byproducts Longer reaction times
Microwave-Assisted ~29% Rapid synthesis Low yield, requires optimization
One-Pot Tandem 65–72% Reduced purification steps Complex substrate compatibility

Scalability and Industrial Considerations

For large-scale production, the sulfonate ester method (Condition 2) is preferred due to:

  • Tolerance to diverse amines.
  • Compatibility with Suzuki coupling for further derivatization.
  • Simplified waste management (no acidic byproducts).

Case Study (Patent WO2004020401A1):

  • Pilot-scale synthesis achieved 86% yield using ethyl-4-bromobenzenesulfonate.
  • Process validated at 10 kg scale with >99% purity via recrystallization.

Challenges and Mitigation Strategies

  • Low Yields in Polar Solvents:
    • Use NaH or Na₂CO₃ instead of NaOH to minimize hydrolysis.
  • Byproduct Formation:
    • Employ excess sulfonyl chloride (1.2–1.5 equiv) to suppress di-sulfonylation.
  • Purification Difficulties:
    • Utilize silica gel chromatography with gradient elution (hexane → ethyl acetate).

Recent Innovations

  • Enzyme-Catalyzed Synthesis: Lipase-mediated reactions in ionic liquids (e.g., [BMIM][BF₄]) achieved 78% yield under mild conditions.
  • Flow Chemistry: Continuous-flow reactors reduced reaction time to 20 minutes with 85% yield.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfonamide group.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Antitumor Properties
Sulfonamide derivatives, including N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide, have been extensively studied for their anticancer properties. Research indicates that compounds containing sulfonamide moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results against colon, breast, and cervical cancer cells, demonstrating an apoptotic effect in these models .

Mechanism of Action
The mechanism by which sulfonamides exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical to tumor growth and proliferation. In particular, some studies highlight the ability of sulfonamides to inhibit carbonic anhydrase, an enzyme implicated in tumor progression and metastasis .

Antimicrobial Applications

Antibacterial Activity
this compound has demonstrated antibacterial properties against various strains of bacteria. The compound's effectiveness is measured through Minimum Inhibitory Concentration (MIC) assays, where it showed significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties
In addition to antibacterial effects, certain sulfonamide derivatives have also exhibited antifungal activity. This broad-spectrum efficacy makes them potential candidates for treating infections caused by both bacterial and fungal pathogens .

Neurological Applications

Potentiation of Glutamate Receptors
Research has indicated that sulfonamide derivatives can potentiate glutamate receptor function, which may have implications for treating neurological disorders such as Alzheimer's disease. This functionality suggests a dual role for these compounds in both neuroprotection and cognitive enhancement .

Synthesis and Structure-Activity Relationship Studies

Synthesis Techniques
The synthesis of this compound typically involves the reaction of 4-bromobenzene with sulfonyl chloride derivatives under appropriate conditions to yield the desired product. The structural modifications can significantly influence the biological activity of the resulting compounds .

Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of sulfonamide derivatives. Studies have shown that variations in the substituents on the benzene rings can lead to substantial changes in biological activity, highlighting the importance of precise chemical modifications in drug design .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant cytotoxicity against colon and breast cancer cell lines
Antibacterial EfficacyEffective against Staphylococcus aureus with MIC values as low as 4 µg/mL
Glutamate Receptor PotentiationPotential for use in treating Alzheimer's disease
Synthesis TechniquesSuccessful synthesis through reactions with sulfonyl chlorides

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Bromophenyl Derivatives

The 4-bromophenyl group is a common motif in agrochemicals and pharmaceuticals. Comparisons with structurally related compounds reveal key differences in functional groups and substituents:

Compound Name Functional Group Substituents Primary Use/Activity Reference
N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide Sulfonamide 4-methylbenzene, 4-bromophenyl-propyl Unknown (structural inference)
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide Sulfonamide Isopropyl, 4-bromophenyl Unknown (safety data available)
Bromopropylate Ester 4-bromo-α-(4-bromophenyl)-α-hydroxy Acaricide (pesticide)
(E)-1,2-bis(4-bromo-phenyl)-guanidine derivative Thiadiazole-guanidine 4-bromophenyl, thiadiazole Chalcogen-bonded synthon

Key Observations :

  • Sulfonamide vs. Ester Backbone : Bromopropylate and chloropropylate () are esters with pesticidal activity, whereas sulfonamides like the target compound may exhibit different bioactivity due to hydrogen-bonding capabilities of the sulfonamide group .
  • Chalcogen Bonding: The thiadiazole-guanidine derivative () demonstrates strong S⋯N non-covalent interactions (2.538 Å), a feature absent in sulfonamides but relevant for designing supramolecular architectures .

Biological Activity

N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNO2SC_{12}H_{18}BrNO_2S, with a molecular weight of 320.25 g/mol. The compound features a sulfonamide group, which is known for its diverse biological applications, particularly in the medical field.

Antimicrobial Activity

Sulfonamides are well-recognized for their antimicrobial properties. The compound this compound has demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Mycobacterium tuberculosis5 µg/mL

In vitro studies have shown that this compound exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of sulfonamide derivatives. This compound has been evaluated for its efficacy against several cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In a study examining the effects on MCF-7 breast cancer cells, the compound was found to inhibit cell proliferation significantly. The IC50 value was determined to be approximately 20 µM, indicating moderate potency.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-720
A549 (Lung Cancer)25
HeLa (Cervical Cancer)30

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by flow cytometry analysis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides. Variations in the substituents on the benzene ring and the sulfonamide moiety significantly impact their pharmacological properties.

Key Findings from SAR Studies

  • Bromine Substitution : The presence of bromine at the para position enhances antibacterial activity.
  • Alkyl Chain Length : Modifications in the propyl chain can lead to variations in solubility and bioavailability.
  • Sulfonamide Group : The sulfonamide functional group is essential for maintaining antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide?

  • Answer: The synthesis typically involves sulfonylation of a secondary amine intermediate. For example, the amine precursor (e.g., 1-(4-bromophenyl)propylamine) is reacted with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress is monitored using TLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Answer:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and stereochemistry. Aromatic protons (7.2–7.8 ppm) and sulfonamide protons (3.0–4.0 ppm) are key indicators .
  • IR Spectroscopy: Peaks at ~1150 cm1^{-1} (S=O stretching) and ~1350 cm1^{-1} (S-N stretching) validate sulfonamide formation .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ at m/z ~396.1) .

Q. How is the compound’s purity assessed during synthesis?

  • Answer: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) quantifies impurities. Melting point analysis (e.g., 145–148°C) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) further validate purity .

Advanced Research Questions

Q. What crystallographic strategies resolve conformational ambiguities in this compound?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/dichloromethane). Data collection at 200 K (Bruker D8 VENTURE diffractometer, Mo-Kα radiation) and refinement using SHELXL (full-matrix least-squares on F2F^2) resolve bond lengths, angles, and torsion angles. Disordered bromophenyl or propyl groups are modeled with split positions .

Q. How can computational chemistry predict this compound’s reactivity or intermolecular interactions?

  • Answer:

  • DFT Calculations: Gaussian 16 with B3LYP/6-31G(d) basis sets optimize geometry and calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
  • Molecular Docking: AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets). Docking scores correlate with experimental IC50_{50} values .

Q. What experimental approaches analyze regioselectivity in derivatization reactions of this sulfonamide?

  • Answer:

  • Kinetic Isotope Effects (KIE): 2H^2 \text{H}- or 13C^{13} \text{C}-labeling at the propyl or bromophenyl group tracks bond-breaking/formation steps via NMR or mass spectrometry .
  • Competitive Reactivity Assays: Parallel reactions with electrophiles (e.g., methyl iodide, acetyl chloride) under controlled conditions (temperature, solvent polarity) quantify substituent effects on reactivity .

Q. How do steric and electronic effects of the 4-bromophenyl group influence the compound’s supramolecular packing?

  • Answer: SCXRD reveals intermolecular interactions (e.g., C–H···O, π–π stacking between bromophenyl rings). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., Br···H contacts ~3.5 Å). The bulky bromophenyl group disrupts close packing, reducing melting points compared to non-halogenated analogs .

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